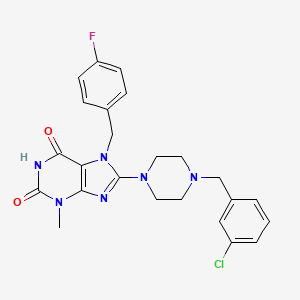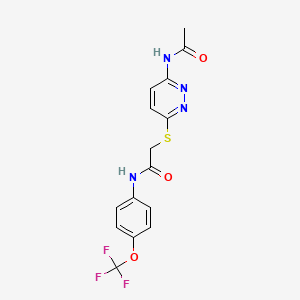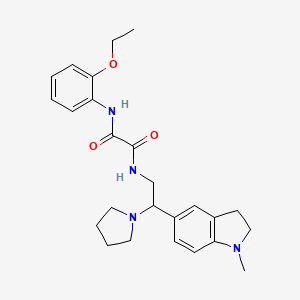![molecular formula C14H11N3O3 B2635750 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 679830-09-2](/img/structure/B2635750.png)
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H11N3O3 and a molecular weight of 269.26 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from aldehyde, 5-amino pyrazole, and 1,3-dicarbonyl compounds . The reaction can be catalyzed by ionic liquids such as [bmim]Br, [bmim]BF4, and HEAAc .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 2-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.26 and a molecular formula of C14H11N3O3 . Other physical and chemical properties such as melting point, IR spectrum, NMR data, and elemental analysis would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in scientific research. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). Drev et al. (2014) focused on regioselective synthesis, producing 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of this scaffold in synthetic chemistry (Drev et al., 2014).
Biological Activities
The biological activities of these compounds have been a significant area of interest. Hassan et al. (2015) investigated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015). Kaping et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine analogs and evaluated their anti-inflammatory and anti-cancer activities, demonstrating the therapeutic potential of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Structural Studies
Structural studies have also been conducted to understand the properties and applications of these compounds better. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, highlighting the importance of structural analysis in the development of pharmaceutical agents (Wang, Suo, Zhang, Hou, & Li, 2017).
Receptor Antagonism
Squarcialupi et al. (2016) explored the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, aiming to achieve improved receptor-ligand recognition for human A3 adenosine receptor antagonists, indicating the specificity and potential therapeutic applications of these compounds (Squarcialupi et al., 2016).
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIVWLVEPIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)

![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)




![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)

![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)
